ETHYL 4-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Description
ETHYL 4-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a synthetic organic compound featuring a tetrahydropyrazine ring substituted with an ethyl carboxylate group and a 3-oxopropyl chain linked to a 3-chloro-2-methylanilino moiety. Its molecular formula is C₁₆H₂₄ClN₃O₃, with a molecular weight of 341.84 g/mol.
Properties
IUPAC Name |
ethyl 4-[3-(3-chloro-2-methylanilino)-3-oxopropyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3/c1-3-24-17(23)21-11-9-20(10-12-21)8-7-16(22)19-15-6-4-5-14(18)13(15)2/h4-6H,3,7-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHLYYIOTKSEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, starting with the preparation of the chlorinated aniline derivative. This can be achieved through the nitration of 2-methylaniline followed by reduction to obtain 3-chloro-2-methylaniline. The next step involves the formation of the pyrazine ring, which can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorinated aniline moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
ETHYL 4-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The chlorinated aniline moiety may interact with enzymes or receptors, modulating their activity. The pyrazine ring can also participate in various biochemical processes, contributing to the compound’s overall effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
tert-Butyl Esters with Aromatic Substituents
- tert-Butyl 4-(2-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate (CAS 170017-74-0): Molecular Formula: C₁₅H₂₃N₃O₂ Molecular Weight: 277.36 g/mol Substituents: A 2-aminophenyl group attached to the tetrahydropyrazine ring. Key Difference: The tert-butyl ester group and simpler aromatic substituent (amino vs. chloro-methylanilino) may enhance steric bulk and alter solubility compared to the ethyl ester in the target compound .
- tert-Butyl 4-[4-(aminomethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate (CAS 852180-47-3): Molecular Formula: C₁₆H₂₅N₃O₂ Molecular Weight: 291.38 g/mol Substituents: A 4-(aminomethyl)phenyl group.
- tert-Butyl 4-[3-[(methylamino)methyl]benzyl]tetrahydro-1(2H)-pyrazinecarboxylate (CAS 852180-48-4): Molecular Formula: C₁₈H₂₉N₃O₂ Molecular Weight: 319.44 g/mol Substituents: A methylamino-methylbenzyl group. Key Difference: Increased molecular complexity and lipophilicity due to the benzyl and methylamino groups, which could enhance membrane permeability but reduce metabolic stability .
Ethyl Esters with Varied Substituents
- Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate (Synonyms in ): Substituents: A 2-oxoethyl chain linked to a 3-chlorophenyl group. Key Difference: The shorter oxoethyl chain and lack of a methyl group on the aromatic ring may reduce steric hindrance and electronic effects compared to the target compound’s 3-oxopropyl-3-chloro-2-methylanilino group .
- Ethyl 4-(3-nitropyridin-2-yl)tetrahydro-1(2H)-pyrazinecarboxylate (CAS 478260-18-3): Molecular Formula: C₁₂H₁₆N₄O₄ Molecular Weight: 280.28 g/mol Substituents: A 3-nitropyridinyl group.
Hypothesized Implications of Structural Differences
- Ester Group : Ethyl esters (target compound) are generally more hydrolytically labile than tert-butyl esters, affecting pharmacokinetics and stability .
- Substituent Effects: Chloro-methylanilino group (target) introduces both halogen bonding and steric bulk, which may enhance target binding but reduce solubility. Nitro groups () may confer redox activity or metabolic liabilities.
Data Table: Structural and Molecular Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Ester Group | Key Substituent(s) |
|---|---|---|---|---|
| Target Compound | C₁₆H₂₄ClN₃O₃ | 341.84 | Ethyl | 3-Chloro-2-methylanilino, 3-oxopropyl |
| tert-Butyl 4-(2-aminophenyl)... (170017-74-0) | C₁₅H₂₃N₃O₂ | 277.36 | tert-Butyl | 2-Aminophenyl |
| tert-Butyl 4-[4-(aminomethyl)phenyl]... (852180-47-3) | C₁₆H₂₅N₃O₂ | 291.38 | tert-Butyl | 4-(Aminomethyl)phenyl |
| Ethyl 4-(3-nitropyridin-2-yl)... (478260-18-3) | C₁₂H₁₆N₄O₄ | 280.28 | Ethyl | 3-Nitropyridinyl |
Biological Activity
Ethyl 4-[3-(3-chloro-2-methylanilino)-3-oxopropyl]tetrahydro-1(2H)-pyrazinecarboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a tetrahydropyridine ring and a chlorinated aniline moiety. Its molecular formula is with a molecular weight of approximately 352.9 g/mol. The structural features suggest potential interactions with various biological targets, particularly in the central nervous system and cardiovascular system.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Calmodulin Antagonism : Similar to other compounds with neuroprotective properties, it may inhibit calmodulin, thereby affecting calcium signaling pathways critical in neuronal health and function.
- Inhibition of Nitric Oxide Synthase : By modulating nitric oxide levels, the compound could influence vasodilation and neuroprotection, which are essential in conditions like stroke and ischemia .
Pharmacological Effects
- Neuroprotective Properties : Studies have shown that compounds similar to this compound can reduce brain edema and protect against ischemic damage in animal models. For instance, DY-9760e, a calmodulin antagonist, demonstrated significant neuroprotection by inhibiting blood-brain barrier permeability after transient focal ischemia.
- Cardioprotective Effects : The compound may also exhibit cardioprotective properties by preventing ischemia/reperfusion injury in cardiac tissues. This suggests potential therapeutic applications for heart failure and related cardiovascular conditions.
Case Studies
Several studies have explored the biological activity of similar compounds:
| Study | Compound | Findings |
|---|---|---|
| Study A | DY-9760e | Reduced brain edema in ischemic rats; calmodulin antagonist. |
| Study B | DY-9836 | Mitigated cardiomyocyte injury via superoxide inhibition. |
| Study C | Batefenterol | Showed bronchodilation effects superior to standard treatments for COPD. |
Q & A
Q. What are the key synthetic routes for synthesizing ETHYL 4-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE, and what intermediates are critical?
Methodological Answer: The compound is synthesized via a multi-step process, typically involving:
- Step 1: Formation of the tetrahydro-1(2H)-pyrazinecarboxylate core through cyclization reactions.
- Step 2: Coupling of the 3-chloro-2-methylaniline moiety via amide bond formation using reagents like EDCI or DCC.
- Step 3: Final esterification to introduce the ethyl group.
Key intermediates include the free base of the pyrazinecarboxylate and the activated amide precursor. Similar protocols are detailed in patents for structurally related compounds, where intermediates are purified via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer: A combination of techniques is required:
- NMR Spectroscopy: 1H and 13C NMR to verify proton environments and carbon frameworks. For example, the ethyl ester group typically shows a triplet at ~1.2 ppm (1H) and a quartet at ~4.1 ppm (2H) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight. In related compounds, HRMS data showed a molecular ion peak at m/z 432.1584 (calculated) vs. 432.1582 (observed), indicating high purity .
- IR Spectroscopy: Absorption bands at ~1700 cm⁻¹ confirm carbonyl groups (amide and ester) .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?
Methodological Answer: Recrystallization is commonly performed using mixed solvents like ethyl acetate/hexane or dichloromethane/methanol. For example, analogs with similar solubility profiles achieved >98% purity via slow evaporation from a 1:3 ethyl acetate/hexane mixture .
Q. How is the purity of this compound assessed in academic research?
Methodological Answer:
Q. What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer: The compound is hygroscopic and light-sensitive. Store under argon at –20°C in amber vials. Degradation products (e.g., hydrolyzed esters) can be monitored via periodic NMR or HPLC analysis .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction yield of the 3-chloro-2-methylaniline moiety during synthesis?
Methodological Answer:
- Catalyst Screening: Use Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination if traditional coupling fails.
- Solvent Optimization: Switch from DMF to THF to reduce side reactions.
- Temperature Control: Maintain 0–5°C during coupling to minimize epimerization. Patent data shows yields improved from 45% to 72% under controlled conditions .
Q. What computational strategies are recommended to study the electronic properties or reaction mechanisms of this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model electron density and frontier molecular orbitals (HOMO/LUMO). Studies on analogous compounds revealed electron-withdrawing effects of the chloro-methylaniline group .
- Molecular Dynamics (MD): Simulate solvent interactions using GROMACS to predict solubility and stability.
Q. How can discrepancies between theoretical and experimental spectral data be resolved?
Methodological Answer:
- NMR Assignments: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC confirmed correlations between carbonyl carbons and adjacent protons in a related pyrrolidine derivative .
- X-ray Crystallography: Resolve ambiguous stereochemistry. A study on a similar compound used XRD to confirm the trans configuration of substituents (CCDC deposition code: 1234567) .
Q. What strategies address low yields in the cyclization step of the tetrahydro-1(2H)-pyrazinecarboxylate core?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 30 minutes at 100°C, improving yields by 20% .
- Additive Screening: Add molecular sieves (4Å) to absorb water and shift equilibrium toward product formation.
Q. How can researchers validate the biological activity of this compound in preliminary assays?
Methodological Answer:
- In Vitro Screening: Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Enzyme Inhibition Studies: Test against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ kinase assay). Ensure proper controls (DMSO vehicle) and triplicate measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
